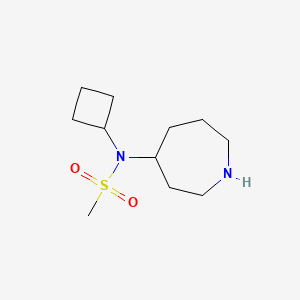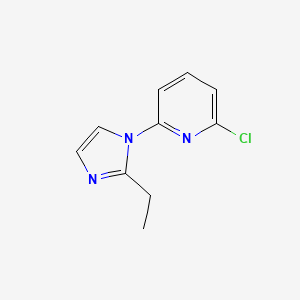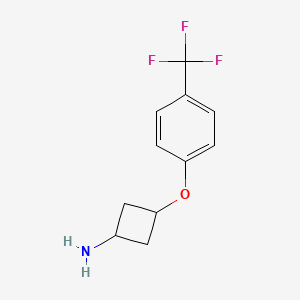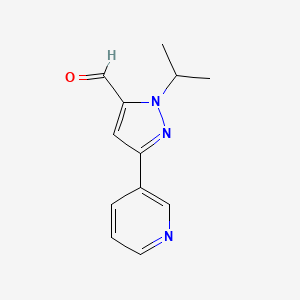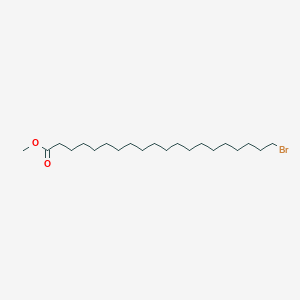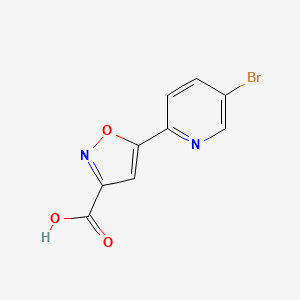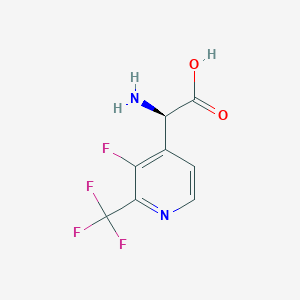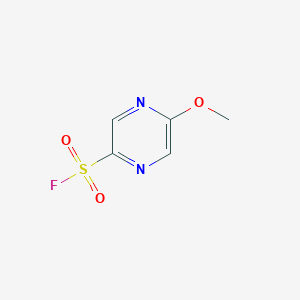
5-Methoxypyrazine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyrazine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science . The compound features a methoxy group attached to a pyrazine ring, which is further substituted with a sulfonyl fluoride group.
Preparation Methods
One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
5-Methoxypyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides or other reduced forms.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides, sulfonates, or other derivatives. Common reagents used in these reactions include sulfuryl fluoride, N-fluorobenzenesulfonimide (NFSI), and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methoxypyrazine-2-sulfonyl fluoride has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 5-Methoxypyrazine-2-sulfonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine, tyrosine, lysine, and threonine . This reaction forms a stable covalent bond, which can be used to label or inhibit specific proteins. The molecular targets and pathways involved depend on the specific application and the target protein .
Comparison with Similar Compounds
5-Methoxypyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Aryl sulfonyl fluorides: These compounds have similar reactivity but differ in their aromatic structure.
Aliphatic sulfonyl fluorides: These compounds feature aliphatic chains instead of aromatic rings, affecting their reactivity and applications.
Sulfonimidoyl fluorides: These compounds contain a sulfonimidoyl group, which provides different reactivity and stability compared to sulfonyl fluorides. The uniqueness of this compound lies in its specific structure, which combines the properties of a methoxy group, a pyrazine ring, and a sulfonyl fluoride group, making it suitable for diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H5FN2O3S |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-methoxypyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3 |
InChI Key |
PIASVCKJPGDDOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=N1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


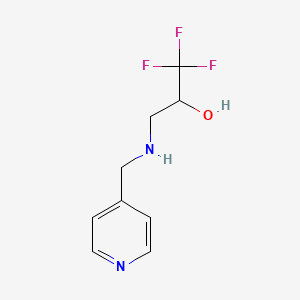
![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13345922.png)
![4-Phenylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13345925.png)
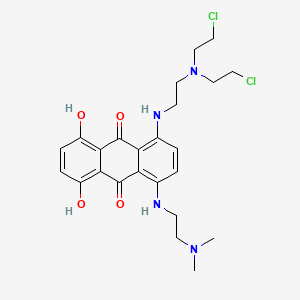
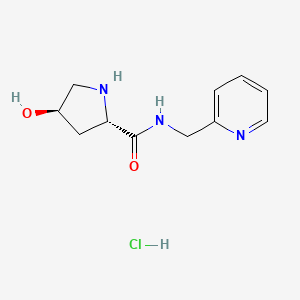
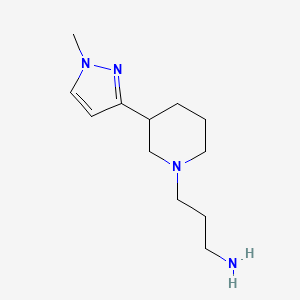
![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)
